

# An In-depth Technical Guide to Mitochondria-Targeted Therapeutics: The Case of Elamipretide

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## Compound of Interest

Compound Name:	Mitoridine
Cat. No.:	B15590901

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## Introduction

While a search for the specific compound "**Mitoridine**" did not yield any results in comprehensive scientific and medical databases, this guide will delve into the core principles of a prominent and well-researched mitochondria-targeted drug, Elamipretide. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of the discovery, mechanism of action, and clinical development of a representative agent in this innovative therapeutic class. The principles and methodologies described herein are broadly applicable to the field of mitochondrial medicine.

The dawn of mitochondrial medicine can be traced back to the 1960s, with the first association of a human disease with mitochondrial dysfunction.<sup>[1][2]</sup> However, the "molecular era" of this field truly began in 1988 with the discovery of the first pathogenic mutations in mitochondrial DNA (mtDNA).<sup>[1]</sup> Since then, our understanding of the critical role mitochondria play in a vast array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes, has grown exponentially.<sup>[3][4]</sup> This has spurred the development of therapies that specifically target these organelles, aiming to restore their function and mitigate disease.<sup>[5]</sup>

Elamipretide (also known as SS-31, MTP-131, or Bendavia) is a first-in-class, water-soluble, aromatic-cationic tetrapeptide that represents a significant advancement in mitochondria-targeted therapeutics.<sup>[3][4][6]</sup> Its discovery and development provide an excellent case study

for understanding the intricacies of designing and evaluating drugs that act within this vital organelle.

## Discovery and History

The development of mitochondria-targeted drugs like Elamipretide arose from the recognition that systemic antioxidants were largely ineffective at combating mitochondrial oxidative stress due to their inability to cross the mitochondrial membranes.<sup>[7]</sup> The journey of Elamipretide began with the design of small, cell-permeable peptides that could selectively accumulate within mitochondria. The key structural features enabling this are its alternating aromatic and cationic residues.

Key Milestones in Elamipretide Development:

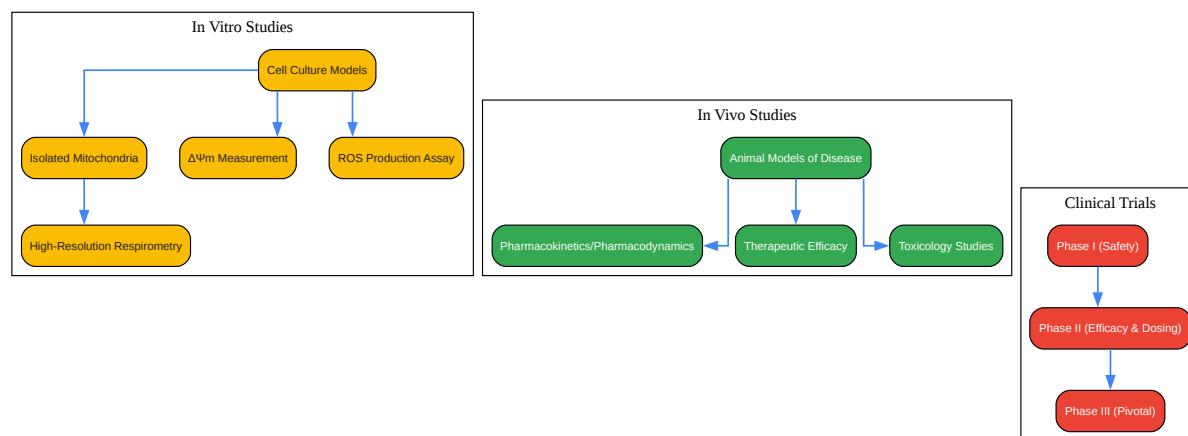
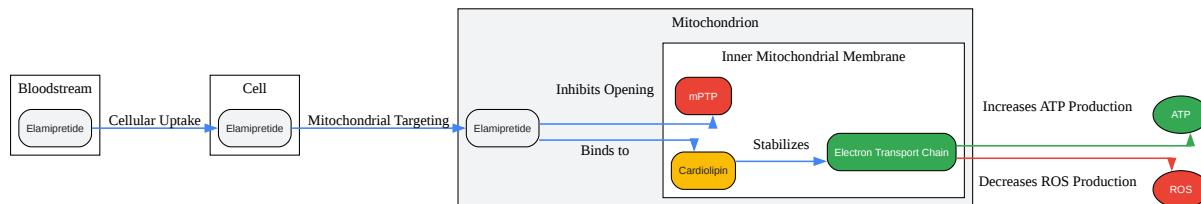
Year	Milestone	Reference
Early 2000s	Synthesis and initial characterization of Szeto-Schiller (SS) peptides, including the lead compound SS-31 (Elamipretide).	
Mid 2000s	Preclinical studies demonstrating the efficacy of Elamipretide in models of ischemia-reperfusion injury and other conditions.	[3][4]
2010s	Initiation of multiple clinical trials to evaluate the safety and efficacy of Elamipretide in various human diseases.	[3]
Present	Ongoing clinical development and investigation into new therapeutic applications for Barth syndrome and other mitochondrial diseases.	[8]

## Mechanism of Action

Elamipretide's primary mechanism of action involves its interaction with cardiolipin, a unique phospholipid found almost exclusively in the inner mitochondrial membrane (IMM).<sup>[4][8][9]</sup> Cardiolipin plays a crucial role in maintaining the structural integrity of the IMM cristae and organizing the protein supercomplexes of the electron transport chain (ETC).

The key steps in Elamipretide's mechanism of action are:

- **Mitochondrial Targeting:** The peptide's positive charge facilitates its accumulation within the negatively charged mitochondrial matrix.
- **Cardiolipin Binding:** Elamipretide electrostatically interacts with the negatively charged phosphate groups of cardiolipin.<sup>[8][9]</sup>
- **Membrane Stabilization:** This binding stabilizes cardiolipin, protecting it from peroxidation by reactive oxygen species (ROS).<sup>[9]</sup>
- **ETC Optimization:** By preserving the integrity of cardiolipin and the cristae structure, Elamipretide enhances the efficiency of the ETC, leading to improved ATP synthesis and reduced ROS production.<sup>[4][6][9]</sup>
- **Inhibition of Mitochondrial Permeability Transition Pore (mPTP):** Elamipretide has been shown to inhibit the opening of the mPTP, a key event in apoptotic cell death.<sup>[8]</sup>



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